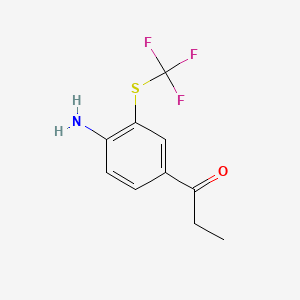

1-(4-Amino-3-(trifluoromethylthio)phenyl)propan-1-one

Description

1-(4-Amino-3-(trifluoromethylthio)phenyl)propan-1-one (CAS: 1443326-76-8) is a fluorinated aromatic ketone characterized by a trifluoromethylthio (-SCF₃) group at the 3-position and an amino (-NH₂) group at the 4-position of the phenyl ring. Its molecular formula is C₁₀H₁₀F₃NOS, with a predicted boiling point of 225.3±40.0 °C and density of 1.28±0.1 g/cm³ . The compound is commercially available through suppliers like Zhuhai Aobokai Biomedical Technology Co., Ltd. and Alichem Inc., though its synthesis details and biological applications remain under patent protection or undisclosed . The -SCF₃ group enhances electron-withdrawing properties, while the amino group may improve solubility and reactivity, making it a candidate for pharmaceutical and agrochemical research.

Properties

Molecular Formula |

C10H10F3NOS |

|---|---|

Molecular Weight |

249.25 g/mol |

IUPAC Name |

1-[4-amino-3-(trifluoromethylsulfanyl)phenyl]propan-1-one |

InChI |

InChI=1S/C10H10F3NOS/c1-2-8(15)6-3-4-7(14)9(5-6)16-10(11,12)13/h3-5H,2,14H2,1H3 |

InChI Key |

DKLRQYCHLWRCNS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)N)SC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation via 3-Trifluoromethylthiobenzaldehyde Intermediate

One documented approach involves starting from 3-trifluoromethylthiobenzaldehyde , which is then converted into the corresponding phenyl-2-propanone derivative through condensation and reduction steps:

Step 1: Condensation of 3-trifluoromethylthiobenzaldehyde with nitroethane and n-butylamine at reflux temperature (~4 hours) produces 1-(3'-trifluoromethylthio-phenyl)-2-nitro-1-propene as a crystalline solid with ~64% yield. This intermediate is purified by recrystallization from petroleum ether.

Step 2: Reduction of the nitroalkene intermediate to the corresponding amine, followed by hydrolysis or further functional group manipulation, yields the phenyl-2-propanone derivative bearing the trifluoromethylthio group.

Step 3: Isolation and purification involve steam distillation, extraction with diethyl ether, drying over sodium sulfate, and vacuum evaporation to obtain the ketone as a colorless oil.

These steps highlight the importance of controlling reaction conditions such as temperature (typically 160–170°C for condensation), reaction time (10–20 hours), and solvent choice to optimize yield and purity.

Introduction of the Amino Group

The amino group at the para position (4-amino) relative to the trifluoromethylthio substituent is typically introduced by:

Nitration of the trifluoromethylthiophenyl intermediate followed by reduction of the nitro group to an amine.

Alternatively, direct substitution reactions or catalytic amination methods can be employed, depending on the starting material and desired regioselectivity.

Halogenated Intermediate Route

Another approach involves preparing 1-(4-Amino-3-(trifluoromethylthio)phenyl)-2-bromopropan-1-one (CAS Number 1803861-33-7), a brominated analog of the ketone, which can serve as a versatile intermediate for further functionalization. This compound is characterized by:

| Property | Data |

|---|---|

| Molecular Formula | C10H9BrF3NOS |

| Molecular Weight | 328.15 g/mol |

| CAS Number | 1803861-33-7 |

This brominated ketone can be synthesized by bromination of the propanone side chain and subsequently converted to the amino derivative through nucleophilic substitution or amination reactions.

Advanced Synthetic Techniques and Catalytic Methods

Recent literature reports novel catalytic trifluoromethylthiolation methods that can be adapted to synthesize such trifluoromethylthio-substituted ketones:

Use of difluoro enol silyl ethers derived from trifluoromethyl ketones as intermediates for trifluoromethylthiolation and trifluoromethylation reactions.

One-pot synthesis protocols involving perfluoroalkanesulfinates and trifluoromethyl sulfonates offer efficient routes to trifluoromethyl amines and related compounds, which could be adapted for the synthesis of trifluoromethylthio derivatives.

These methods typically use mild conditions, high selectivity, and allow for structural diversity, but specific application to this compound requires further optimization.

Summary Table of Preparation Methods

Analytical and Purification Notes

Purification typically involves steam distillation, solvent extraction (diethyl ether), drying over sodium sulfate, and vacuum evaporation.

Characterization includes melting point determination, NMR spectroscopy (1H, 13C, 19F), and elemental analysis to confirm composition and purity.

Optical resolution of amine derivatives can be achieved by fractional crystallization with optically active acids such as d-tartaric acid.

Chemical Reactions Analysis

1-(4-Amino-3-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

Scientific Research Applications

1-(4-Amino-3-(trifluoromethylthio)phenyl)propan-1-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of agrochemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethylthio group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The pathways involved in its action are still under investigation, but it is believed to modulate specific signaling cascades .

Comparison with Similar Compounds

Key Observations :

- The -SCF₃ group in the target compound provides stronger electron-withdrawing effects compared to halogens (-Cl, -Br) or methoxy (-OCH₃) groups in analogues .

Physico-Chemical Properties

Available data for select compounds:

*Calculated based on molecular formula.

Key Observations :

Key Observations :

Key Observations :

- Thiazolidine-containing propan-1-one derivatives demonstrate potent antimicrobial effects, suggesting that the target compound’s -NH₂ and -SCF₃ groups could similarly modulate bioactivity .

- The -SCF₃ group is associated with enhanced metabolic stability in pharmaceuticals, though specific studies on the target compound are lacking .

Biological Activity

1-(4-Amino-3-(trifluoromethylthio)phenyl)propan-1-one is a synthetic organic compound notable for its unique structural features, including an amino group and a trifluoromethylthio substituent. This combination significantly influences its biological activity, making it a subject of interest in medicinal chemistry and pharmacological research. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H10F3NOS. The trifluoromethylthio group enhances the compound's lipophilicity and potential binding affinity to various biological targets.

Research indicates that this compound interacts with specific enzymes and receptors, modulating various biological pathways. The presence of the trifluoromethylthio group is particularly significant for increasing binding affinity and influencing enzyme activity. Although detailed mechanisms are still under investigation, preliminary studies suggest potential applications in drug development.

Pharmacological Profiles

The compound has been studied for its potential roles in several therapeutic areas:

- Antimicrobial Activity : Preliminary studies have indicated that this compound exhibits antimicrobial properties, although specific mechanisms are yet to be fully elucidated.

- Anticancer Potential : The structural features of this compound suggest possible interactions with cancer cell pathways, potentially inhibiting proliferation or promoting apoptosis.

Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of various compounds, this compound was tested against several bacterial strains. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 10 |

| Bacillus subtilis | 12 |

Study 2: Anticancer Activity

A separate study evaluated the anticancer effects of the compound on human cancer cell lines. The results demonstrated that treatment with varying concentrations of this compound led to a dose-dependent reduction in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 80 |

| 25 | 60 |

| 50 | 40 |

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| This compound | Contains amino and trifluoromethylthio groups | Enhanced lipophilicity and binding affinity |

| 1-(4-Aminophenyl)propan-1-one | Lacks trifluoromethylthio group | Different reactivity profile |

| 3-(Trifluoromethylthio)aniline | Contains only trifluoromethylthio substituent | Limited biological activity compared to target |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.